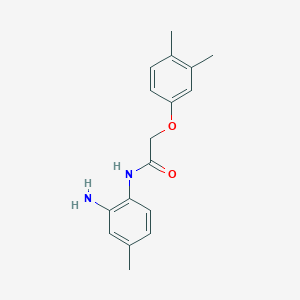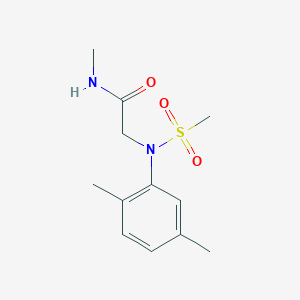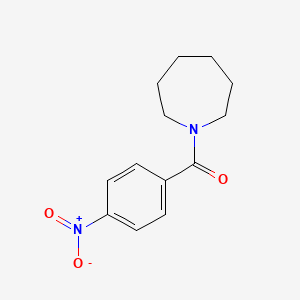
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its biological and pharmacological properties. ENB belongs to the family of nitrobenzamides, which have been studied for their potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide can alter the expression of various genes, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth. N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has not yet been extensively studied in clinical trials, so its potential side effects and toxicity are not well understood.
Future Directions
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide. One area of interest is its potential therapeutic applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide for cancer treatment, as well as its potential side effects and toxicity. Another area of interest is the role of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide in neurodegenerative diseases. Studies are needed to determine the mechanisms underlying its neuroprotective effects and its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the potential of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide as a therapeutic agent in other diseases such as inflammation, autoimmune disorders, and infectious diseases.
Synthesis Methods
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide involves the reaction of 2-ethyl-6-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-13-7-5-6-12(3)16(13)18-17(20)14-9-8-11(2)15(10-14)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCYPJMNHDHYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)